molecular formula C24H23NOS B12579313 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide CAS No. 184430-35-1

5-[(Triphenylmethyl)sulfanyl]pent-4-enamide

Cat. No.: B12579313
CAS No.: 184430-35-1
M. Wt: 373.5 g/mol
InChI Key: GRDGYPXQCMQYHA-UHFFFAOYSA-N
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Description

5-[(Triphenylmethyl)sulfanyl]pent-4-enamide is an organic compound with the molecular formula C24H23NOS It is characterized by the presence of a triphenylmethyl (trityl) group attached to a sulfanyl group, which is further connected to a pent-4-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide typically involves the reaction of triphenylmethyl chloride with a suitable thiol to form the triphenylmethyl sulfide intermediate. This intermediate is then reacted with pent-4-enamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Triphenylmethyl)sulfanyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Triphenylmethyl)sulfanyl]pent-4-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Triphenylmethyl)sulfanyl]pent-4-enamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The sulfanyl group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-enamide: Lacks the triphenylmethyl and sulfanyl groups, making it less sterically hindered and less reactive in certain reactions.

    Triphenylmethyl sulfide: Contains the triphenylmethyl and sulfanyl groups but lacks the amide functionality, limiting its applications in biological systems.

    N-alkyl amides: Similar in structure but vary in the alkyl chain length and functional groups attached, influencing their reactivity and applications.

Uniqueness

5-[(Triphenylmethyl)sulfanyl]pent-4-enamide is unique due to the combination of the triphenylmethyl, sulfanyl, and amide groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.

Properties

CAS No.

184430-35-1

Molecular Formula

C24H23NOS

Molecular Weight

373.5 g/mol

IUPAC Name

5-tritylsulfanylpent-4-enamide

InChI

InChI=1S/C24H23NOS/c25-23(26)18-10-11-19-27-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19H,10,18H2,(H2,25,26)

InChI Key

GRDGYPXQCMQYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC=CCCC(=O)N

Origin of Product

United States

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